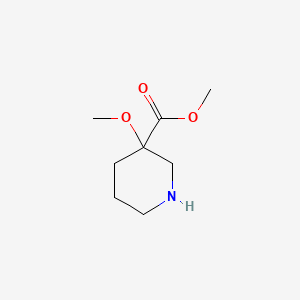
Methyl 3-methoxypiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxypiperidine-3-carboxylate: is an organic compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-methoxypiperidine-3-carboxylate typically begins with piperidine and methanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-methoxypiperidine-3-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 3-methoxypiperidine-3-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Biological Studies: It is used in studies to understand the behavior of piperidine derivatives in biological systems.
Industry:
Chemical Manufacturing: this compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl piperidine-3-carboxylate
- Methyl 3-hydroxypiperidine-3-carboxylate
- Methyl 3-aminopiperidine-3-carboxylate
Comparison:
- Structural Differences: Methyl 3-methoxypiperidine-3-carboxylate has a methoxy group at the 3-position, which distinguishes it from other similar compounds.
- Reactivity: The presence of the methoxy group can influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: While similar compounds may have overlapping applications, the unique structure of this compound can make it more suitable for specific uses, such as in certain catalytic processes or drug development.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 3-methoxypiperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)8(12-2)4-3-5-9-6-8/h9H,3-6H2,1-2H3 |
InChI Key |
JKWWUJNPLDGBLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCNC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



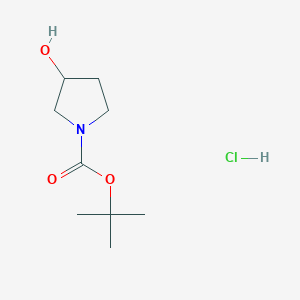

![disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13643069.png)
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)
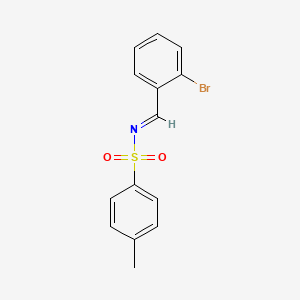


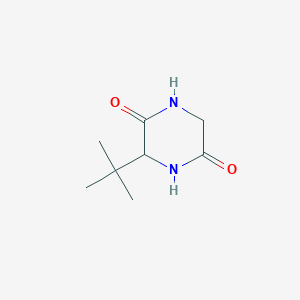
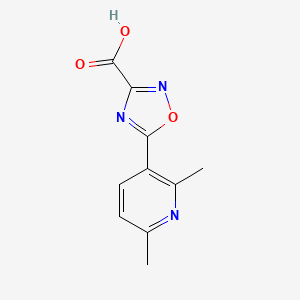

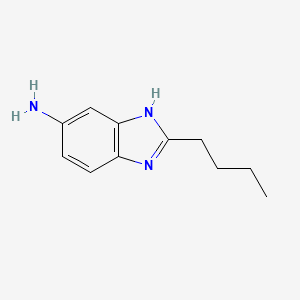
![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
